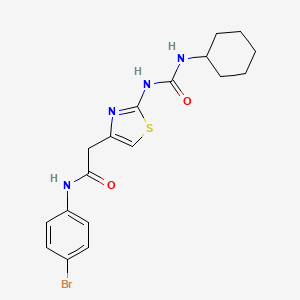

![molecular formula C11H14ClN3O B2989454 1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride CAS No. 2137568-38-6](/img/structure/B2989454.png)

1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[3-(Aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride (also known as AMP-5-MID) is an organic compound of the imidazole class. It is a white crystalline powder that is soluble in water and ethanol. AMP-5-MID is a synthetic compound that has been used in research for a variety of purposes, including its ability to interact with biological systems and its potential use in drug development.

Aplicaciones Científicas De Investigación

Glycoprotein Analysis

This compound has been utilized in methods for the large-scale analysis of glycoproteins . Glycoproteins play critical roles in cellular functions, and their analysis is vital for understanding diseases and developing biopharmaceuticals. The compound’s ability to engage in synergistic and reversible covalent interactions makes it a valuable tool in enriching glycoprotein samples, which is essential for detailed study and characterization.

Coagulation Cascade Inhibition

It serves as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa . Factor Xa is a key enzyme in the coagulation cascade, and its inhibition is a therapeutic strategy for preventing thrombosis. The compound’s efficacy in this role could lead to new anticoagulant drugs with improved safety profiles.

Organic Synthesis Intermediate

The compound is also an intermediate in organic synthesis processes . It can be used to create various boronic acid derivatives, which are valuable in the synthesis of complex organic molecules. This is particularly useful in the pharmaceutical industry for the development of new drugs and active pharmaceutical ingredients.

Boronic Acid Derivatives

As a boronic acid derivative itself, the compound is involved in the synthesis of other boronic acid compounds . These derivatives have wide applications, including in the development of sensors, catalysts, and in Suzuki coupling reactions, which are pivotal in creating cross-linked polymers and pharmaceuticals.

Antiparasitic Activity

The compound has been studied for its antiparasitic activity, where its effectiveness against certain parasites has been evaluated . Understanding its mode of action can lead to the development of new treatments for parasitic infections, which are a major health concern in many parts of the world.

Chemical Sensing

Due to its unique chemical structure, the compound can be used in the development of chemical sensors . These sensors can detect specific molecules or ions, making them useful in environmental monitoring, diagnostics, and industrial process control.

Medicinal Chemistry

In medicinal chemistry, the compound is a valuable scaffold for the design of new therapeutic agents . Its structural features allow for the creation of molecules with specific pharmacological properties, aiding in the discovery of novel drugs.

Bioconjugation Techniques

Lastly, the compound’s reactive groups make it suitable for bioconjugation techniques . It can be used to attach biomolecules to various surfaces or to each other, which is essential in the development of biosensors, drug delivery systems, and diagnostic assays.

Propiedades

IUPAC Name |

3-[3-(aminomethyl)phenyl]-4-methyl-1H-imidazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-8-7-13-11(15)14(8)10-4-2-3-9(5-10)6-12;/h2-5,7H,6,12H2,1H3,(H,13,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTNHQWZWXLLBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N1C2=CC=CC(=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2989371.png)

![[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2989373.png)

![4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2989375.png)

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2989377.png)

![3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B2989378.png)

![Methyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2989382.png)

![Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride](/img/structure/B2989385.png)